
2-(2-Bromopropyl)-1,4-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromopropyl)-1,4-dimethylbenzene is an organic compound with the molecular formula C11H15Br It is a derivative of benzene, where the benzene ring is substituted with a 2-bromopropyl group and two methyl groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopropyl)-1,4-dimethylbenzene typically involves the bromination of 1,4-dimethylbenzene (p-xylene) followed by the alkylation of the resulting brominated intermediate. One common method is as follows:
Bromination of p-Xylene:
p-Xylene is reacted with bromine in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) to introduce a bromine atom at the benzylic position, forming 2-bromo-1,4-dimethylbenzene.Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with efficient mixing and temperature control to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromopropyl)-1,4-dimethylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium hydroxide (KOH), or amines in polar solvents.
Elimination Reactions: Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Elimination Reactions: Alkenes are the major products.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
2-(2-Bromopropyl)-1,4-dimethylbenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound can be used to synthesize potential drug candidates or pharmacologically active compounds.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Chemical Reactions Studies: It serves as a model compound to study various chemical reactions and mechanisms.
Mécanisme D'action
The mechanism of action of 2-(2-Bromopropyl)-1,4-dimethylbenzene in chemical reactions typically involves the formation of a carbocation intermediate. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the base abstracts a proton from the carbon adjacent to the bromine, leading to the formation of a double bond and the release of a bromide ion .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromopropane: A simpler compound with a similar bromine-containing structure but without the benzene ring.
Bromobenzene: Contains a bromine atom directly attached to the benzene ring.
1,4-Dimethylbenzene (p-Xylene): The parent compound without the bromine and propyl groups.
Uniqueness
2-(2-Bromopropyl)-1,4-dimethylbenzene is unique due to the presence of both the benzene ring and the 2-bromopropyl group, which allows it to participate in a variety of chemical reactions. Its structure provides a balance between reactivity and stability, making it a valuable intermediate in organic synthesis and research.
Propriétés
Formule moléculaire |
C11H15Br |
|---|---|
Poids moléculaire |
227.14 g/mol |
Nom IUPAC |
2-(2-bromopropyl)-1,4-dimethylbenzene |
InChI |
InChI=1S/C11H15Br/c1-8-4-5-9(2)11(6-8)7-10(3)12/h4-6,10H,7H2,1-3H3 |
Clé InChI |
WMBKJMOKZZHRMA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)CC(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


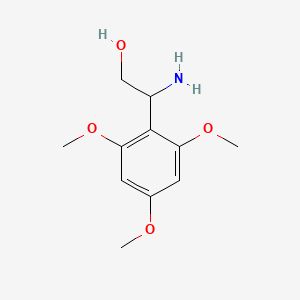


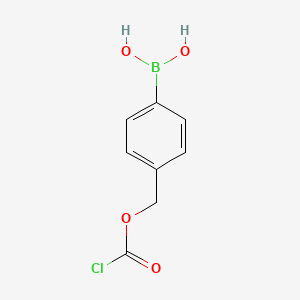
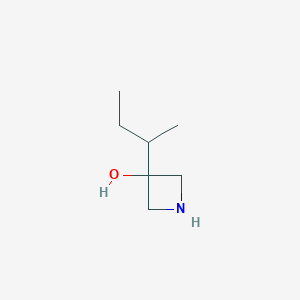
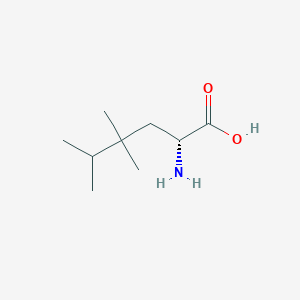

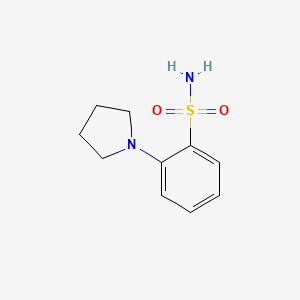
![Methyl 3-[(1s)-1-hydroxyethyl]benzoate](/img/structure/B13612499.png)





